3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, also known as TZC, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Fluorescent Probes for Biological Systems
One significant application of chromene derivatives, closely related to 3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, is in the development of fluorescent probes for the visualization of biological processes. A study demonstrated the use of a thiol-chromene "click" reaction for the rapid and sensitive detection of thiols in living cells and mice, highlighting its potential in studying oxidative stress, cell apoptosis, and cerebral ischemia reperfusion (Yang et al., 2019).
Antimicrobial Applications
Coumarin-thiazole derivatives, which share structural similarities with the compound , have shown antimicrobial properties. These derivatives can be incorporated into polymers to provide antimicrobial activity, as demonstrated in a study where a coumarin-thiazole derivative was used in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).
Synthesis Techniques
Research has also focused on synthesis techniques for chromene derivatives. An efficient novel one-pot synthesis of pyrazolyl-thiadiazinyl-2H-chromen-2-ones was reported, showcasing the diverse potential of chromene compounds in chemical synthesis (Pavurala et al., 2015).
Structural and Spectroscopic Analysis
Further studies have explored the structural and spectroscopic characteristics of related compounds. For instance, molecular docking and structural analyses have been conducted on hybrid compounds containing pyrazole and coumarin cores to support experimental studies with theoretical research, including Hirshfeld surface analysis and molecular docking against interleukin-6 (Sert et al., 2018).
Photoreactions and Synthesis
The photoinduced intramolecular coupling of acetylenic groups with the carbonyl center in chromen-4-ones, leading to the synthesis of angular tricyclic compounds, highlights another research avenue. This photoreaction exemplifies the diverse reactivity and potential applications of chromene derivatives in synthetic chemistry (Jindal et al., 2014).
Future Directions
properties
IUPAC Name |
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-15-6-2-4-8-17(15)20-10-11-23(12-13-27-20)21(24)18-14-16-7-3-5-9-19(16)26-22(18)25/h2-9,14,20H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYGIUKNPKYGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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